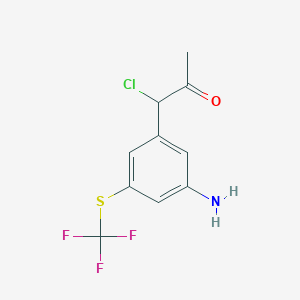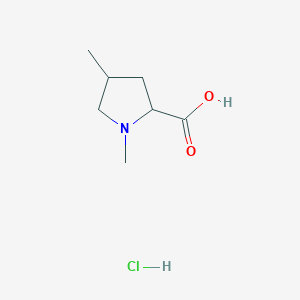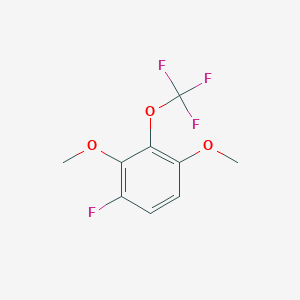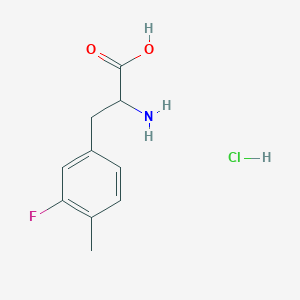
3-Formylindole-2'-deoxyriboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylindole-2’-deoxyriboside is a compound that features an indole ring substituted with a formyl group at the 3-position and a deoxyribose sugar moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylindole-2’-deoxyriboside typically involves the formylation of an indole precursor followed by glycosylation with a deoxyribose derivative. One common method for formylation is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The glycosylation step can be achieved using a glycosyl donor like 2-deoxy-D-ribose in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 3-formylindole-2’-deoxyriboside may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the formylation step and automated glycosylation processes to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-Formylindole-2’-deoxyriboside undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: 3-carboxyindole-2’-deoxyriboside.
Reduction: 3-hydroxymethylindole-2’-deoxyriboside.
Substitution: Various halogenated or nitrated derivatives of 3-formylindole-2’-deoxyriboside.
科学的研究の応用
3-Formylindole-2’-deoxyriboside has diverse applications in scientific research:
作用機序
The mechanism of action of 3-formylindole-2’-deoxyriboside involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The indole ring can participate in π-π stacking interactions with aromatic amino acids or nucleobases, influencing molecular recognition and binding .
類似化合物との比較
3-Formylindole: Lacks the deoxyribose moiety but shares the formylated indole structure.
2’-Deoxyribosylindole: Contains the deoxyribose sugar but lacks the formyl group.
3-Hydroxymethylindole-2’-deoxyriboside: A reduced form of 3-formylindole-2’-deoxyriboside.
Uniqueness: 3-Formylindole-2’-deoxyriboside is unique due to the presence of both the formyl group and the deoxyribose moiety, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol;1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO.C5H10O4/c11-6-7-5-10-9-4-2-1-3-8(7)9;6-2-4-3(7)1-5(8)9-4/h1-6,10H;3-8H,1-2H2/t;3-,4+,5?/m.0/s1 |
InChIキー |
KXLQXWUJDGIMFA-YJHDKNNJSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
正規SMILES |
C1C(C(OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)




![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)


